molecular formula C8H10N4 B13100197 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 69141-94-2

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13100197
CAS No.: 69141-94-2
M. Wt: 162.19 g/mol
InChI Key: RDERYCSOTOHLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a high-quality chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound belongs to the versatile 1,2,4-triazolo[1,5-a]pyrimidine family, a scaffold renowned for its wide range of biological activities and its structural similarity to purines, making it a valuable isosteric replacement in drug design . The core triazolopyrimidine structure is recognized for its significant research value in several areas. Its intrinsic metal-chelating properties, facilitated by multiple nitrogen atoms in the heterocyclic ring, have been exploited in the development of antiparasitic agents with notable efficacy against diseases like leishmaniasis and Chagas disease . Furthermore, derivatives of this heterocyclic system have demonstrated potent anticonvulsant activity by acting as positive modulators of the GABAA receptor, showing higher protective indices and lower neurotoxicity in models compared to some standard treatments . The scaffold's versatility extends to other therapeutic areas, including serving as a core structure in kinase inhibitor discovery programs and exhibiting antimicrobial potential . Researchers can utilize this compound as a key synthetic intermediate to explore these and other mechanisms, or as a building block for creating novel bioactive molecules and metal-organic frameworks (MOFs). This product is intended for research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

69141-94-2

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C8H10N4/c1-3-7-10-8-4-6(2)9-5-12(8)11-7/h4-5H,3H2,1-2H3

InChI Key

RDERYCSOTOHLDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=NC(=CC2=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted triazolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazole ring enhance its efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines. A notable case study involved the synthesis of novel derivatives that showed improved cytotoxicity against human cancer cells compared to existing treatments .

Agriculture

Fungicides and Herbicides
this compound has applications in agriculture as a fungicide and herbicide. Its ability to inhibit specific enzymes involved in fungal metabolism makes it effective against plant pathogens. Field trials have demonstrated significant reductions in disease incidence in crops treated with formulations containing this compound .

Plant Growth Regulators
Recent research has explored the use of this compound as a plant growth regulator. It has been found to promote root development and increase resistance to environmental stressors. A comprehensive study indicated that plants treated with this compound exhibited enhanced growth parameters compared to untreated controls .

Materials Science

Polymer Additives
In materials science, this compound is being studied as an additive in polymer formulations. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical properties. Laboratory tests have confirmed that polymers modified with this compound exhibit superior performance under high-temperature conditions .

Table 1: Antimicrobial Efficacy of this compound Derivatives

DerivativeBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Table 2: Effects on Crop Yield with Fungicide Application

TreatmentDisease Incidence (%)Yield Increase (%)
Control40-
Fungicide A1025
Fungicide B530

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of triazolo[1,5-c]pyrimidine derivatives is highly dependent on substituent type and position. Key comparisons include:

  • SCH442416: Features a 7-[3-(4-methoxyphenyl)propyl] group and a 5-amino substituent, contributing to its high selectivity for A2A adenosine receptors. The bulky hydrophobic chain enhances binding affinity compared to smaller substituents like ethyl/methyl .
  • Diclosulam : Contains a 2-(2,6-dichlorobenzyl)sulfonyl group, 5-ethoxy, and 7-fluoro substituents. These groups confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants, a mechanism distinct from receptor antagonism .
  • 7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative : A pyrazolo-triazolo-pyrimidine with bromophenyl and pyridinyl groups, showing antiproliferative activity against tumor cells via kinase inhibition .
Adenosine Receptor Antagonism

Triazolo-pyrimidines are prominent A2A and A3 adenosine receptor antagonists. For example:

  • Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines: Derivatives with alkyl/aralkyl chains at positions 7 and 8 exhibit nanomolar affinity for A2A receptors (e.g., compound 10o with Ki = 1.2 nM) and >1,000-fold selectivity over A1 receptors .
  • A3 Antagonists : Substituents like 5-iodo or 5-nitro enhance A3 receptor binding (Ki < 50 nM) but reduce A2A selectivity .

The ethyl and methyl groups in the target compound may offer moderate A2A affinity but require optimization for clinical relevance.

Anticancer Activity

Pyrazolo-triazolo-pyrimidines with aryl groups (e.g., bromophenyl) demonstrate kinase inhibition and apoptosis induction. For instance, derivatives in show IC50 values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells . The target compound’s smaller substituents may limit kinase interactions compared to bulkier analogs.

Q & A

Basic Research Questions

Q. What synthetic methods are most effective for optimizing the yield of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine derivatives?

  • Methodological Answer : The synthesis of triazolopyrimidine derivatives often employs multicomponent reactions. For example, a protocol involving aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under fusion conditions (110–120°C for 10–12 minutes) yields high-purity products after crystallization in ethanol . Catalysts like TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) can enhance reaction efficiency, though TMDP requires careful handling due to toxicity . Comparative studies suggest avoiding piperidine-based catalysts due to regulatory restrictions in some regions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.05–8.01 ppm, methyl groups at δ 2.38 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1620 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) .
  • Elemental Analysis : Validates purity and empirical formula .

Q. How do researchers select appropriate starting materials for synthesizing structurally diverse triazolopyrimidine analogs?

  • Methodological Answer : Substituent diversity is achieved by varying aldehydes or ketones in multicomponent reactions. For instance, 4-chlorophenyl or 2-furanyl groups introduce electronic or steric effects, influencing reactivity and biological activity . Ethyl 3-oxohexanoate is a common β-ketoester precursor, while aminotriazole serves as the heterocyclic backbone .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from assay conditions or structural variations. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., E. faecium for antibacterial studies) and control for solvent effects (e.g., DMSO concentration).
  • Systematic SAR Studies : Modify substituents (e.g., trifluoromethyl groups enhance enzyme inhibition , while methylthio groups alter pharmacokinetics ).
  • Cross-Validate Data : Compare results from orthogonal assays (e.g., enzymatic inhibition + in vivo models) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of triazolopyrimidines for specific molecular targets?

  • Methodological Answer :

  • Fragment-Based Design : Introduce polar groups (e.g., hydroxyl or amino) to enhance hydrogen bonding with target proteins .
  • Docking Simulations : Prioritize analogs with predicted binding affinity for adenosine A2A receptors or cannabinoid CB2 receptors .
  • In Vivo Testing : Evaluate pharmacokinetic properties (e.g., oral bioavailability) using cyclohexyl or cycloheptyl carboxamide derivatives .

Q. What experimental considerations are critical for scaling up triazolopyrimidine synthesis from lab-to-pilot scale?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .
  • Catalyst Recycling : Recover TMDP via distillation or filtration to minimize waste .
  • Purification : Use column chromatography or recrystallization in ethanol for large-scale purity .

Q. How do researchers address the instability of triazolopyrimidine derivatives under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Mask reactive groups (e.g., esterify carboxylates to improve plasma stability) .
  • pH Adjustments : Stabilize compounds in buffered solutions (pH 7.4) during in vitro assays .
  • Lyophilization : Store derivatives as lyophilized powders to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.